molecular formula C8H4BrClN2 B1284680 7-Bromo-4-chloroquinazoline CAS No. 573675-55-5

7-Bromo-4-chloroquinazoline

Numéro de catalogue B1284680
Numéro CAS: 573675-55-5
Poids moléculaire: 243.49 g/mol
Clé InChI: VLZJBXYXSWZAJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-4-chloroquinazoline is a compound that is structurally related to various quinazoline derivatives which have been studied for their potential pharmacological properties and as intermediates in the synthesis of biologically active compounds. The compound itself has not been explicitly detailed in the provided papers, but its analogs have been investigated for various biological activities, including tyrosine kinase inhibition, antinociceptive, anti-inflammatory, anticonvulsant, and antibacterial properties . Additionally, the structural analysis of similar compounds has been performed to understand their molecular interactions and properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described using available chemicals, suggesting a general approach that could be adapted for the synthesis of 7-bromo-4-chloroquinazoline . Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved through a modified Conrad-Limpach procedure, which could potentially be relevant for the synthesis of 7-bromo-4-chloroquinazoline .

Molecular Structure Analysis

Vibrational spectroscopic investigations and computational studies such as ab initio and DFT have been used to analyze the molecular structure of related compounds like 7-bromo-5-chloro-8-hydroxyquinoline. These studies provide insights into the geometry optimization, vibrational frequencies, and structural parameters, which are crucial for understanding the molecular structure of 7-bromo-4-chloroquinazoline .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives with various nucleophiles has been explored, as seen in the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with water, alcohols, ammonia, and amines to yield different substituted products . This suggests that 7-bromo-4-chloroquinazoline could also undergo similar nucleophilic substitution reactions, which could be useful in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied through methods such as crystal structure analysis and evaluation of physicochemical properties like solubility and thermal stability. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, and its molecular interactions were analyzed using Hirshfeld surfaces and fingerprint plots . These analyses are indicative of the types of studies that could be conducted to determine the physical and chemical properties of 7-bromo-4-chloroquinazoline.

Applications De Recherche Scientifique

Anticancer Properties

7-Bromo-4-chloroquinazoline derivatives have been explored for their potential in cancer treatment. A study by Mphahlele et al. (2018) synthesized indole-aminoquinazoline hybrids, including derivatives of 7-Bromo-4-chloroquinazoline, and evaluated their cytotoxicity against various human cancer cell lines. These compounds showed significant activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cells. The study highlighted the potential of these compounds as anticancer agents, specifically their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) activity (Mphahlele et al., 2018).

Anti-Coccidial Drug Development

Zhang et al. (2017) discussed the synthesis of halofuginone hydrobromide, an effective drug against Eimeria species in poultry, from 7-bromo-6-chloroquinazolin-4(3H)-one, a derivative of 7-Bromo-4-chloroquinazoline. This study underlined the role of 7-Bromo-4-chloroquinazoline derivatives in the development of anti-coccidial drugs, showcasing their pharmaceutical potential beyond oncology (Zhang, Yao, & Liu, 2017).

Antinociceptive and Anti-Inflammatory Applications

Wilhelm et al. (2014) investigated 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from 7-Bromo-4-chloroquinazoline, for their antinociceptive and anti-inflammatory properties. The compounds demonstrated effectiveness in reducing seizures and combating acute pain, indicating potential applications in pain management and anti-inflammatory therapies (Wilhelm et al., 2014).

Synthesis of PI3K/mTOR Inhibitors

Lei et al. (2015) described the synthesis of compounds from 7-Bromo-4-chloroquinazoline as intermediates in PI3K/mTOR inhibitors. This points to the utility of 7-Bromo-4-chloroquinazoline derivatives in developing inhibitors targeting specific signaling pathways in cancer cells (Lei et al., 2015).

Cytotoxic and Genotoxic Effects

Jantová et al. (2001) studied substituted 4-anilinoquinazolines, related to 7-Bromo-4-chloroquinazoline, for their cytotoxic and genotoxic effects. The findings indicated the potential of these compounds in inhibiting tumor cell growth, suggesting their application in cancer therapy (Jantová et al., 2001).

Chemoselectivity in Amination

Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, including 7-Bromo-4-chloroquinazoline derivatives. This research contributes to the understanding of chemical reactions involving these compounds, which is essential for their synthesis and application in pharmaceuticals (Shen et al., 2010).

Safety and Hazards

The safety information for 7-Bromo-4-chloroquinazoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

While specific future directions for 7-Bromo-4-chloroquinazoline are not mentioned in the search results, there is ongoing research into quinazoline derivatives for their potential as therapeutic agents in cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .

Propriétés

IUPAC Name

7-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZJBXYXSWZAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588389
Record name 7-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloroquinazoline

CAS RN

573675-55-5
Record name 7-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reflux a solution of 7-bromo-3H-quinazolin-4-one (1.24 g, 0.0055 mol) in POCl3 for 3.5 h. Remove the excess POCl3 under reduced pressure and partition the residue between EtOAc and saturated aqueous NaHCO3. Dry the EtOAc layer and remove the solvent under reduced pressure to give 7-bromo-4-chloro-quinazoline as a yellow solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

20.4 ml (0.12 mol) of N-ethyldiisopropylamine were slowly added to a suspension of 55.0 g (0.24 mol) of 7-bromo-3H-quinazolin-4-one in 300 ml of phosphorus oxytrichloride. The reaction mixture was stirred at 115° C. for 3 h and subsequently allowed to come to room temperature. Conventional work-up gave 48.0 g of 7-bromo-4-chloroquinazoline; HPLC/MS (M+H)+=244 as solid.
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-4-chloroquinazoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-chloroquinazoline
Reactant of Route 5
7-Bromo-4-chloroquinazoline
Reactant of Route 6
7-Bromo-4-chloroquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.